molecular formula C17H20ClN5O2 B2966222 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797805-47-0

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2966222
CAS No.: 1797805-47-0
M. Wt: 361.83
InChI Key: RENKFMPQALKBEL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a urea derivative featuring a 3-chloro-4-methylphenyl group and a 4-morpholinopyrimidin-2-ylmethyl substituent. The morpholine and pyrimidine moieties likely enhance solubility and hydrogen-bonding interactions, critical for binding affinity and selectivity.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKFMPQALKBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, with the molecular formula C17H20ClN5O2 and a molecular weight of 361.83 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is primarily studied for its role as a PLK4 inhibitor , which is crucial in regulating centriole duplication. Polo-like kinase 4 (PLK4) is a mitotic kinase that, when overexpressed, can lead to abnormal cell proliferation and cancer progression. Inhibition of PLK4 by this compound may prevent centriole overduplication, thereby exerting an anti-cancer effect .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Centriole Duplication Control : By inhibiting PLK4, the compound disrupts normal centriole function, leading to mitotic errors in cancer cells .

Data Table: Biological Activity Overview

Activity Description Source
PLK4 Inhibition Prevents centriole overduplication
Antitumor Effects Induces apoptosis in cancer cell lines
Cell Cycle Arrest Disrupts normal cell cycle progression

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant growth inhibition and induction of apoptosis. The mechanism was linked to PLK4 inhibition, leading to disrupted spindle formation during mitosis .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The results indicated that the compound effectively targets PLK4 and alters the tumor microenvironment, enhancing therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogues and Binding Interactions

The compound’s structural analogs are categorized based on urea backbone modifications and substituent effects:

Table 1: Key Structural Features and Binding Profiles
Compound Name Substituents Key Structural Features Binding Site/Residues Resistance Mutations
Target Compound 3-chloro-4-methylphenyl; 4-morpholinopyrimidin-2-ylmethyl Morpholine enhances solubility; pyrimidine enables π-π stacking Likely CA-NTD (inferred from CAP-1 analogy); M66 interaction inferred Not reported (similar to CAP-1)
CAP-1 (1-(3-chloro-4-methylphenyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea) Furyl-thioethyl chain; dimethylamino group Flexible thioethyl linker; furan ring for hydrophobic interactions CA-NTD; M66, L69 interactions No resistance mutations reported
BM Series (e.g., BM4) Benzimidazole core Rigid planar structure; halogen substituents CA-NTD near CAP-1 site; S33 Van der Waals interaction K30R, S33G
BD Series (e.g., BD3) Benzodiazepine core Bulky aromatic system; substituents for hydrophobic packing CA-NTD overlapping BM site; M66 interaction V36T, G61E
4g (1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea) Azetidinone ring; fluorophenyl/methoxyphenyl groups β-lactam-derived core; polar substituents Not reported (antiproliferative focus) N/A
Phenyl urea herbicide (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) Dimethylurea; chloro-methylphenyl Simplified urea backbone D1 protein (photosynthesis inhibitor) Herbicide-specific resistance

Key Observations :

  • M66 Residue : A critical interaction point shared by CAP-1, BD/BM series, and inferred for the target compound, suggesting a conserved binding motif in CA-targeting agents .
  • Substituent Impact: The morpholinopyrimidine group in the target compound may improve pharmacokinetics compared to CAP-1’s furan-thioethyl chain or BM/BD’s rigid cores.
  • Resistance Profiles: BD/BM series mutations (V36T, G61E vs. K30R, S33G) highlight how minor structural differences alter resistance mechanisms despite overlapping binding regions .

Key Observations :

  • High-yield syntheses (e.g., 4g at 87%) often involve streamlined coupling steps, whereas trifluoromethyl-containing analogs face yield limitations due to steric and electronic challenges .
  • The target compound’s synthesis likely requires specialized reagents for morpholine-pyrimidine coupling, analogous to methods in .

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